molecular formula C11H21NO4 B2965703 3-{[(Tert-butoxy)carbonyl](ethyl)amino}-2-methylpropanoic acid CAS No. 1342092-27-6

3-{[(Tert-butoxy)carbonyl](ethyl)amino}-2-methylpropanoic acid

Cat. No.: B2965703
CAS No.: 1342092-27-6
M. Wt: 231.292
InChI Key: VXAUDAPBLIWBIB-UHFFFAOYSA-N
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Description

“3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid” is a chemical compound with the CAS Number: 1342092-27-6 . Its IUPAC name is N-(tert-butoxycarbonyl)-N-ethyl-2-methyl-beta-alanine . The molecular weight of this compound is 231.29 .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H21NO4/c1-6-12(7-8(2)9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 231.29 .

Scientific Research Applications

Enantioselective Synthesis

The enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids, showcases one application of 3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid. Through electrophilic attack involving tert-butyl bromoacetate, these derivatives can be prepared, indicating a method for introducing protected aminomethyl groups in a single step (Arvanitis et al., 1998).

Scalable Synthesis

A scalable, enantioselective synthesis starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, accessible through Sharpless asymmetric dihydroxylation, has been described for (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid. This process highlights a direct preparation method contributing to practical synthesis applications (Alonso et al., 2005).

Polymorphism and Molecular Conformation

N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester exhibits polymorphism, showing the molecule's conformation is essentially the same across polymorphs. This provides insights into the compound's structural versatility and potential in designing materials with specific properties (Gebreslasie et al., 2011).

Catalytic Applications

The efficiency of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate highlights another scientific application, showcasing the compound's role in facilitating environmentally benign catalytic processes (Heydari et al., 2007).

Amino-functionalized Polymers

The synthesis of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers and their subsequent polymerization into polymers bearing protected amino side groups demonstrate the versatility of this chemical moiety in polymer science. These findings underscore the compound's utility in creating functional materials with specific chemical properties (Ritter et al., 2016).

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-12(7-8(2)9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAUDAPBLIWBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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